molecular formula C16H16N2O3S B11408685 N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11408685
M. Wt: 316.4 g/mol
InChI Key: HQGHRYYVQPJEMP-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzoxazole moiety attached to a trimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring, followed by sulfonation to introduce the sulfonamide group. One common method involves the reaction of 2-aminophenol with trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters, which may contribute to its observed biological effects. Additionally, the compound’s ability to interact with DNA and proteins can result in cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide can be compared with other benzoxazole derivatives to highlight its uniqueness:

These compounds share the benzoxazole core but differ in their substituents and specific applications, demonstrating the versatility of the benzoxazole scaffold in drug design and development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-10-8-11(2)15(12(3)9-10)22(19,20)18-16-13-6-4-5-7-14(13)21-17-16/h4-9H,1-3H3,(H,17,18)

InChI Key

HQGHRYYVQPJEMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC3=CC=CC=C32)C

Origin of Product

United States

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